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molecular formula C13H12FNO3 B6513759 ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103914-72-3

ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B6513759
M. Wt: 249.24 g/mol
InChI Key: FSHSGWPMKVCLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562838B2

Procedure details

A mixture of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (4.7 g), anhydrous potassium carbonate (3.0 g), dimethyl sulphate (2.52 g) and butanone (200 ml) can be boiled under reflux for 14 hours. The solvent can be evaporated and the residue can be triturated with dichloromethane (150 ml). The mixture can be filtered and the filtrate evaporated to a small volume. Diethyl ether can be added, causing a solid to precipitate. The solid can be collected, washed with ether, dried and recrystallised from industrial methylated spirit to give the compound ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, m.p. 164° C.-166° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:17])=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.[C:18](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(=O)CC>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:8][N:9]2[CH3:18])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
FC1=CC=C2C(=C(C=NC2=C1)C(=O)OCC)O
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.52 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The solvent can be evaporated
CUSTOM
Type
CUSTOM
Details
the residue can be triturated with dichloromethane (150 ml)
FILTRATION
Type
FILTRATION
Details
The mixture can be filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a small volume
ADDITION
Type
ADDITION
Details
Diethyl ether can be added
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
The solid can be collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from industrial methylated spirit

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(C(=CN(C2=C1)C)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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